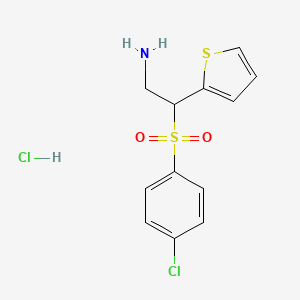

2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEONIMTXFABMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, also known by its CAS number 896346-14-8, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 486.0 g/mol. The compound features a thiophene ring, a chlorophenyl group, and a sulfonamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20ClNO5S3 |

| Molecular Weight | 486.0 g/mol |

| CAS Number | 896346-14-8 |

Allosteric Modulation

Research indicates that compounds structurally related to this compound may act as allosteric enhancers at the A1 adenosine receptor. Allosteric enhancers modify receptor activity without directly activating the receptor themselves, offering a novel approach to drug design aimed at enhancing endogenous signaling pathways .

In a study examining various thiophene derivatives, modifications at the 4-position of the thiophene ring were shown to significantly influence allosteric enhancer activity. Compounds with specific substitutions exhibited enhanced binding affinity and functional activity at the A1 receptor, suggesting that similar modifications in the target compound could yield potent biological effects .

Antimicrobial and Antiproliferative Activity

Studies have highlighted the antimicrobial and antiproliferative properties of related compounds. For instance, derivatives of thiophene have demonstrated significant activity against various bacterial strains and cancer cell lines. The presence of electron-withdrawing groups such as sulfonyl moieties has been linked to increased biological efficacy, potentially through enhanced interaction with microbial or cancerous cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship for compounds related to this compound suggests that specific structural features are critical for their biological activity:

- Substitution Patterns : The position and nature of substituents on the thiophene and phenyl rings significantly affect binding affinity and functional outcomes.

- Sulfonamide Group : The sulfonamide moiety enhances solubility and may facilitate interactions with target proteins.

- Chlorine Substitution : The presence of chlorine in the para position on the phenyl ring has been associated with increased potency in receptor modulation .

Case Studies

Several case studies have investigated the biological effects of thiophene derivatives:

- Adenosine Receptor Studies : A series of experiments demonstrated that modifications at the C-5 position of thiophene derivatives led to varying degrees of allosteric enhancement at adenosine receptors, with some derivatives showing promising results in potentiating agonist binding .

- Antimicrobial Activity : In vitro assays revealed that certain analogs exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-Chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride exhibit significant anticancer properties. For instance, derivatives of thiophenes and sulfonamides have been evaluated for their cytotoxic effects against various cancer cell lines, including lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3). These studies suggest that modifications to the thiophene or sulfonamide groups can enhance the anticancer activity of such compounds .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of sulfonamide derivatives. Compounds that share structural similarities with this compound have been shown to offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This suggests a promising avenue for developing treatments for conditions like Alzheimer’s disease .

Modulation of Biological Pathways

The compound has been investigated for its ability to modulate various biological pathways. Specifically, it has shown potential in regulating circadian rhythms and metabolic processes, making it a candidate for treating metabolic disorders such as obesity and diabetes . The modulation of REV-ERB nuclear receptors by similar compounds indicates their role in managing conditions related to metabolism and circadian rhythm disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of thiophene derivatives, researchers synthesized several analogs of this compound. The results indicated that specific modifications led to enhanced inhibitory effects on cancer cell proliferation. The most active compound demonstrated an IC50 value significantly lower than existing chemotherapeutics, indicating superior potency against tested cancer cell lines .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms of sulfonamide-based compounds. Researchers found that these compounds could reduce neuronal apoptosis induced by oxidative stress in vitro. The protective effects were attributed to the inhibition of reactive oxygen species (ROS) production, suggesting that this compound may serve as a lead compound for further development in neuroprotection .

Summary Table of Applications

Análisis De Reacciones Químicas

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) is electron-withdrawing, directing electrophilic substitution on the 4-chlorophenyl ring to specific positions. For example:

Amine Group Reactivity

The ethanamine hydrochloride moiety participates in acid-base and nucleophilic reactions:

-

Schiff Base Formation : Similar to 2-(piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine derivatives , the primary amine can condense with aldehydes/ketones to form imines, particularly in non-aqueous solvents like THF or dichloromethane.

-

Acylation/Alkylation : Reaction with acyl chlorides or alkyl halides under basic conditions (e.g., K₂CO₃ or Et₃N) yields amides or secondary amines .

Thiophene Ring Reactivity

The thiophen-2-yl group undergoes electrophilic substitution, favoring positions 5 and 4 due to the directing effects of sulfur:

-

Halogenation : Bromination or chlorination occurs at the 5-position in polar aprotic solvents (e.g., DMF) .

-

Sulfonation : Thiophene rings can react with SO₃ in sulfuric acid to introduce sulfonic acid groups, though steric hindrance from the sulfonyl group may limit reactivity .

Key Reaction Conditions and Yields

Mechanistic Insights

-

Base-Promoted Cascades : In isoindolinone synthesis , α-halo-stabilized carbanions attack nitriles or carbonyls, forming five-membered heterocycles. Analogously, the ethanamine group here may facilitate cyclization via intramolecular H-bonding (e.g., O–H⋯O or N–H⋯S interactions).

-

DFT Studies : Computational analyses of isoindolinone intermediates suggest that proton shuttling and conformational preorganization (e.g., antiperiplanar H–C–C–Cl geometry) drive stereoselective elimination, which could apply to HCl elimination steps in related systems.

Stability and Side Reactions

-

Racemization : Labile C–H bonds in sulfonyl chlorides and thiophenes can lead to epimerization under basic conditions.

-

Intermediates : Halohydrinate tautomers (e.g., 4a in ) may form during reactions, requiring careful control of temperature and base concentration to avoid byproducts.

Purification Methods

Q & A

Q. What are optimized synthetic routes for 2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, and how can purity be validated?

- Methodology : Transition metal-free catalytic reduction of primary amides (e.g., 2-(thiophen-2-yl)acetamide) using potassium-based complexes yields ethanamine intermediates, which are subsequently sulfonylated and converted to hydrochloride salts . Purity validation involves HPLC (≥95% purity) coupled with mass spectrometry (HRMS) and H/C NMR in DMSO-d to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodology :

- NMR : H NMR in DMSO-d identifies aromatic protons (δ 7.2–8.1 ppm for thiophene and chlorophenyl groups) and the ethanamine backbone (δ 2.8–3.5 ppm for CH-N). C NMR confirms sulfonyl (C-SO at ~110 ppm) and aromatic carbons .

- IR : Strong S=O stretching (~1350 cm) and NH vibrations (~2500–3000 cm) confirm sulfonyl and hydrochloride moieties .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The hydrochloride salt enhances water solubility (tested via shake-flask method in PBS, pH 7.4). Stability studies (24–72 hr, 25°C/4°C) assess degradation via LC-MS. Hydrolytic stability is monitored at pH 2–9 to identify optimal storage conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity between this compound and its structural analogs?

- Methodology :

- SAR Analysis : Compare activity of analogs (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering sulfonyl groups). Use in vitro assays (e.g., receptor binding IC) to identify critical substituents .

- Data Normalization : Control for assay conditions (e.g., cell line variability, solvent effects) using standardized protocols (e.g., NIH/WHO guidelines) .

Q. How can computational modeling predict interactions of this compound with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets (e.g., serotonin receptors). Validate with MD simulations (GROMACS) to assess stability of ligand-target complexes .

- ADMET Prediction : SwissADME predicts bioavailability, while ProTox-II evaluates toxicity profiles .

Q. What experimental designs mitigate oxidative degradation during long-term stability studies?

- Methodology :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation products via LC-MS/MS.

- Antioxidant Additives : Test ascorbic acid (0.1% w/v) or nitrogen atmosphere to suppress sulfonyl group oxidation .

Q. How do structural modifications (e.g., replacing thiophene with furan) affect pharmacokinetic properties?

- Methodology :

- In Vivo PK Studies : Administer analogs to rodents (IV/PO) and measure plasma half-life (t), C, and AUC. Use LC-MS/MS for quantification .

- LogP Analysis : Compare octanol-water partition coefficients (shake-flask method) to correlate lipophilicity with bioavailability .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Methodology :

- Batch Comparison : Overlay H NMR spectra (Bruker TopSpin) to detect impurities (e.g., unreacted sulfonyl chloride).

- Paramagnetic Relaxation Agents : Add EDTA to eliminate metal-induced shifts in DMSO-d .

Q. What statistical approaches validate reproducibility in dose-response assays?

- Methodology :

- EC Calculation : Use nonlinear regression (GraphPad Prism) with ≥3 independent replicates. Report 95% confidence intervals.

- ANOVA : Compare inter-experimental variability (p < 0.05 threshold) to confirm assay robustness .

Structural and Mechanistic Insights

Q. How does the sulfonyl group influence electronic properties and reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.